molecular formula C15H11FO2 B3364296 6-fluoro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one CAS No. 1134885-95-2

6-fluoro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one

Cat. No. B3364296
M. Wt: 242.24 g/mol
InChI Key: UHKUIYUGOYZAFX-UHFFFAOYSA-N
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Description

6-Fluoro-3,4-dihydro-4-phenyl-2H-1-benzopyran-2-one is a chemical compound with the molecular formula C15H11FO2 . It is a member of the class of flavans with a 3,4-dihydro-2-aryl-2H-1-benzopyran-4-one skeleton and its substituted derivatives .


Synthesis Analysis

The key intermediate 6-fluro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, which was the raw material in the Janssen’s, was synthesized from 4-fluoro phenol. The process involved methylation, Friedel-Crafts reaction with Maleic anhydride and then Michael addition at basic condition to be cyclized. The product was then hydrogenolysised in a catalyst to give the final product .


Molecular Structure Analysis

The molecular structure of 6-fluoro-3,4-dihydro-4-phenyl-2H-1-benzopyran-2-one is characterized by a 3,4-dihydro-2-aryl-2H-1-benzopyran-4-one skeleton . The compound has a molecular weight of 242.245043 .


Chemical Reactions Analysis

6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran is used in the preparation and application of Smo inhibitors based on nebivolol for preparing Smo inhibitor drugs or antitumor drugs .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.245043 .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has hazard statements H302, H315, H319, H335. Precautionary measures include avoiding inhalation, contact with skin and eyes, and if swallowed, seek medical advice immediately .

properties

IUPAC Name

6-fluoro-4-phenyl-3,4-dihydrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO2/c16-11-6-7-14-13(8-11)12(9-15(17)18-14)10-4-2-1-3-5-10/h1-8,12H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKUIYUGOYZAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC(=C2)F)OC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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